N2-乙基吡啶-2,5-二胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

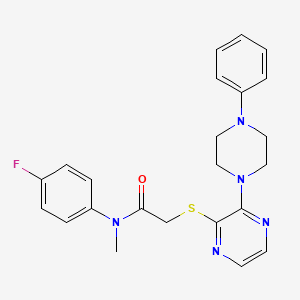

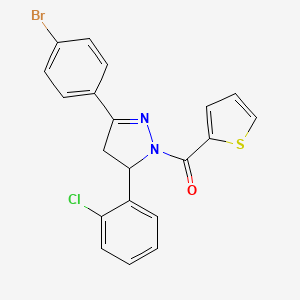

N2-Ethylpyridine-2,5-diamine dihydrochloride is a derivative of ethylenediamine, where the ethylene bridge is substituted with a pyridine ring. This compound is related to various diamine compounds that have been synthesized and studied for their potential applications in coordination chemistry and as ligands for metal complexes. The synthesis of related compounds often involves reactions with primary amines or aminopyridines, as seen in the synthesis of a variety of 2,2'-bipyridylamines .

Synthesis Analysis

The synthesis of related diamine compounds typically involves direct reactions with amines. For example, the synthesis of N,N'-bis(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine was achieved by reacting neopentyl glycol, phosphorus thio-chloride, and 1,2-ethylenediamine . Similarly, dipyridylamine ligands were synthesized from primary amines or 2-aminopyridines using palladium-catalyzed aryl amination . These methods could potentially be adapted for the synthesis of N2-Ethylpyridine-2,5-diamine dihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diamine compounds is often characterized using techniques such as IR, 1H NMR spectra, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific space group parameters . The coordination chemistry of dipyridylamine ligands with Group 10 metals revealed that these ligands coordinate through the two pyridine N-atoms, which could be similar in the case of N2-Ethylpyridine-2,5-diamine dihydrochloride when coordinating with metals .

Chemical Reactions Analysis

Diamine compounds can participate in various chemical reactions, including coordination with metal centers to form complexes. The nickel complexes of dipyridylamine ligands, for example, were found to be highly active in ethylene oligomerization when activated with a co-catalyst . This suggests that N2-Ethylpyridine-2,5-diamine dihydrochloride could also exhibit interesting reactivity when used as a ligand in metal-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine compounds, such as thermal stability and solubility, are important for their practical applications. The thermal stability of a related diamine compound was assessed using TG analysis, showing good thermal stability and char-forming capability . The solubility and reactivity of N2-Ethylpyridine-2,5-diamine dihydrochloride would need to be studied in a similar manner to determine its suitability for various applications.

科学研究应用

化学合成与有机试剂开发:

- N2-乙基吡啶-2,5-二胺衍生物已被用作引入有机化合物的初始试剂,从而得到带有乙二胺丙酸酯部分的各种试剂。这种方法促进了叔胺衍生物的合成 (Tsirul’nikova, Chicherina, & Fetisova, 2010).

配位化学与金属配合物:

- 与乙二胺及相关化合物形成的配合物表现出有趣的谱学和氧化还原性质。例如,乙二胺配合物已被用于研究钌配合物中配位二胺的氧化过程 (Brown, Weaver, Keene, Meyer, & Kenan, 1976).

- 乙二胺还被用于合成带有联吡啶-二羧酸盐配体的钡配位聚合物,从而得到具有独特光谱特征的新型配合物 (Tadayon Pour, Khalighi, Yousefi, & Amani, 2015).

分子与超分子结构:

- 研究重点在于含有氨甲基吡啶和乙二胺的配合物的结构分析和能量最小化,揭示了这些化合物的稳定性和几何构型 (Zhu, Guang-yi, Xue-qiang, Sai-feng, Qian-jiang, Jackson, Zhan-Bing, & La-sheng, 2004).

- 2-乙基吡啶与 2,6-二氯-4-硝基苯酚等配合物的结构已使用 X 射线衍射确定,为分子间相互作用和电荷分离提供了有价值的数据 (Majerz & Sawka-Dobrowolska, 1996).

药物分析与药物开发:

- N2-乙基吡啶-2,5-二胺衍生物用作偶联剂,用于测定药物制剂中的重氮化普鲁卡因盐酸盐,表明它们在药物分析中的用途 (Fayaz, El-tarras, & Sheribah, 1982).

环境应用与缓蚀:

- 二胺衍生物已被研究其在酸性溶液中抑制低碳钢腐蚀的作用,突出了它们在工业应用中的潜力 (Herrag, Hammouti, Elkadiri, Aouniti, Jama, Vezin, & Bentiss, 2010).

属性

IUPAC Name |

2-N-ethylpyridine-2,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-9-7-4-3-6(8)5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCQLMDYLTBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Ethylpyridine-2,5-diamine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)